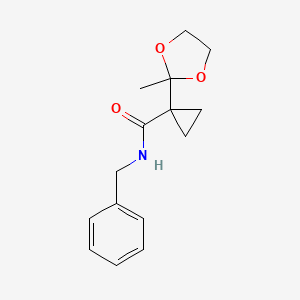
N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide
Descripción general
Descripción
“N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a 1,3-dioxolane ring (a five-membered ring with two oxygen atoms), and a cyclopropane carboxamide group (a three-membered ring with a CONH2 group attached) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,3-dioxolane ring is a five-membered ring with two oxygen atoms . The benzyl group would add aromaticity to the molecule, and the cyclopropane carboxamide group would introduce steric strain due to the three-membered ring .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The benzyl group might undergo electrophilic aromatic substitution reactions, while the 1,3-dioxolane ring might be opened under acidic or basic conditions . The cyclopropane ring could potentially undergo ring-opening reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxamide group might increase its solubility in polar solvents, while the benzyl group might increase its solubility in nonpolar solvents .Aplicaciones Científicas De Investigación
Autocatalytic Radical Ring Opening
N-cyclopropyl-N-phenylamine, a compound similar in structure to N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide, has been found to undergo an autocatalytic radical ring-opening reaction under aerobic conditions. This leads to the formation of N-(1,2-dioxolan-3-yl)-N-phenylamine, a previously unknown product. This reaction could be valuable in mechanistic studies of heteroatom-oxidizing enzymes (Wimalasena et al., 2001).
Mass Spectrometry Characterization
The mass spectrometric behavior of stereoisomeric synthons of cyclopropane amino acids, including derivatives similar to N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide, has been studied. This research helps in understanding the fragmentation pathways and structure of these molecules (Cristoni et al., 2000).
Photoinitiated Cationic Polymerization
Substituted 2-cyclopropyl-4-methylene-1,3-dioxolanes have been synthesized and used for photoinitiated cationic polymerization. This process leads to the formation of polyether ketones without the ring-opening polymerization of the cyclopropane ring (Al-Doaiss et al., 2001).
Cyclopropanation Process
A remarkable cyclopropanation process has been utilized to synthesize 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives. These derivatives are doubly constrained and represent a new type of heterocyclic system (Szakonyi et al., 2002).
Amino Acid Synthesis
The titanium-mediated transformation of N,N-dibenzylcarboxamides to cyclopropylamines has been applied to synthesize amino acids incorporating an aminocyclopropyl moiety. This process highlights the versatility of cyclopropane derivatives in synthesizing biologically relevant compounds (Kordes et al., 2000).
Propiedades
IUPAC Name |
N-benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-14(18-9-10-19-14)15(7-8-15)13(17)16-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAAZGWSYZACAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2(CC2)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801153428 | |
| Record name | 1-(2-Methyl-1,3-dioxolan-2-yl)-N-(phenylmethyl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801153428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-1-(2-methyl-1,3-dioxolan-2-yl)cyclopropane-1-carboxamide | |
CAS RN |
147011-40-3 | |
| Record name | 1-(2-Methyl-1,3-dioxolan-2-yl)-N-(phenylmethyl)cyclopropanecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147011-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methyl-1,3-dioxolan-2-yl)-N-(phenylmethyl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801153428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



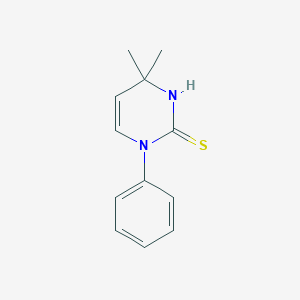

![2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B3104244.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]formamide](/img/structure/B3104256.png)


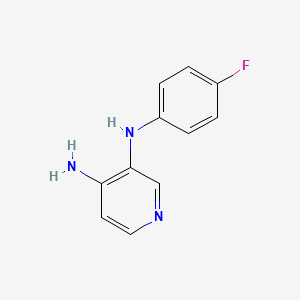
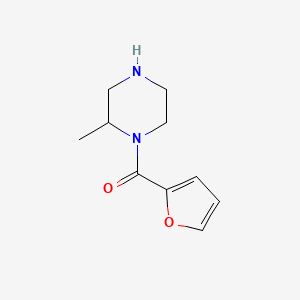

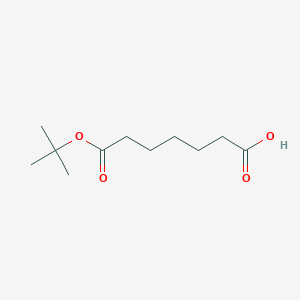
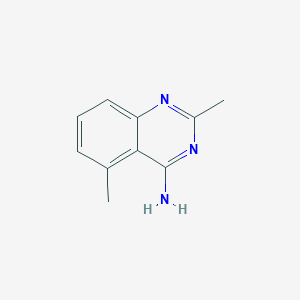
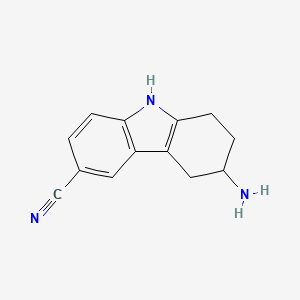
![6,11-Dihydro-11-(1-methyl-4-piperidinylidene)-5H-imidazo[2,1-b][3]benzazepine](/img/structure/B3104301.png)